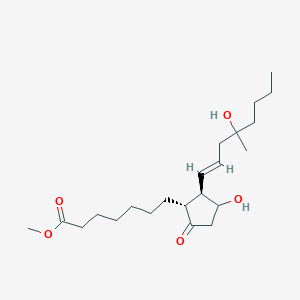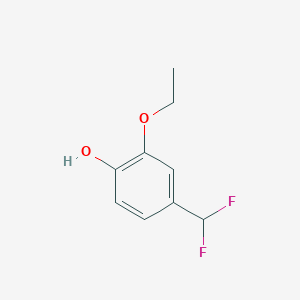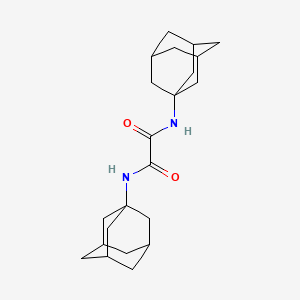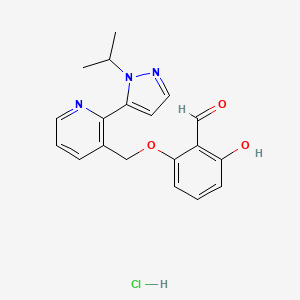![molecular formula C7H2Cl3NS B14888105 3,5,7-Trichlorothieno[3,2-b]pyridine](/img/structure/B14888105.png)
3,5,7-Trichlorothieno[3,2-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5,7-Trichlorothieno[3,2-b]pyridine is a heterocyclic compound characterized by the presence of a thieno[3,2-b]pyridine core substituted with three chlorine atoms at positions 3, 5, and 7.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5,7-Trichlorothieno[3,2-b]pyridine typically involves the chlorination of thieno[3,2-b]pyridine derivatives. One common method includes the reaction of thieno[3,2-b]pyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography further enhances the quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions: 3,5,7-Trichlorothieno[3,2-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Substituted Derivatives: Various functionalized thieno[3,2-b]pyridine derivatives.
Oxidized and Reduced Forms: Different oxidation states of the compound, leading to diverse chemical properties.
Aplicaciones Científicas De Investigación
3,5,7-Trichlorothieno[3,2-b]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug development.
Mecanismo De Acción
The mechanism of action of 3,5,7-Trichlorothieno[3,2-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact pathways and molecular targets are subjects of ongoing research .
Comparación Con Compuestos Similares
Thieno[3,2-b]pyridine: The parent compound without chlorine substitutions.
3,5-Dichlorothieno[3,2-b]pyridine: A similar compound with two chlorine atoms.
7-Chlorothieno[3,2-b]pyridine: A derivative with a single chlorine atom.
Uniqueness: 3,5,7-Trichlorothieno[3,2-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three chlorine atoms enhances its reactivity and potential for forming diverse derivatives compared to its less substituted counterparts .
Propiedades
Fórmula molecular |
C7H2Cl3NS |
|---|---|
Peso molecular |
238.5 g/mol |
Nombre IUPAC |
3,5,7-trichlorothieno[3,2-b]pyridine |
InChI |
InChI=1S/C7H2Cl3NS/c8-3-1-5(10)11-6-4(9)2-12-7(3)6/h1-2H |
Clave InChI |
NICFXLUOWKFSRW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C2=C(C(=CS2)Cl)N=C1Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-6-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(1H)-one](/img/structure/B14888036.png)
![(1R,2R,3R,5S)-N-Methoxy-N,2,6,6-tetramethylbicyclo[3.1.1]heptane-3-carboxamide](/img/structure/B14888040.png)
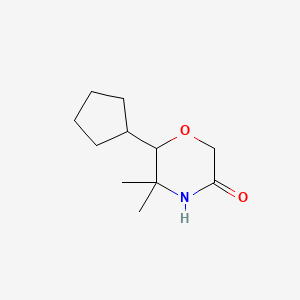
![(hexahydro-1H-pyrrolo[1,2-a]azepin-9a(5H)-yl)methanol](/img/structure/B14888053.png)

